-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound used in organic synthesis as a nucleophilic reagent. The zinc atom acts as a Lewis acid, activating the attached phenyl ring towards nucleophilic attack. The presence of the ethoxycarbonyl group (ester) at the 3rd position provides a reactive site for further functionalization.
One of the primary applications of 3-(Ethoxycarbonyl)phenylzinc iodide is in the Negishi coupling reaction []. This reaction allows for the formation of carbon-carbon bonds between an organic halide (aryl or vinyl) and the organozinc reagent. The reaction is catalyzed by palladium complexes, and the product is a substituted aromatic or alkene compound incorporating the functionality of the organozinc reagent. The presence of the ester group in 3-(Ethoxycarbonyl)phenylzinc iodide allows for further manipulation through hydrolysis or other transformations, providing a versatile building block for organic synthesis [, ].
Research suggests that 3-(Ethoxycarbonyl)phenylzinc iodide may also hold promise in other areas of scientific exploration. Studies have investigated its potential applications in the development of functional materials []. However, more research is required to fully understand its potential in these areas.
3-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound characterized by the presence of a phenyl group attached to a zinc atom, which is further bonded to an ethoxycarbonyl group and iodide. It is typically utilized in organic synthesis as a reagent for cross-coupling reactions, particularly in the formation of biaryl compounds. The molecular formula for 3-(Ethoxycarbonyl)phenylzinc iodide is C11H13I1O2Zn, and it has a molecular weight of approximately 341.46 g/mol. This compound is soluble in tetrahydrofuran (THF) and other polar organic solvents, making it suitable for various laboratory applications .
The synthesis of 3-(Ethoxycarbonyl)phenylzinc iodide typically involves the reaction of phenylmagnesium bromide with ethyl ethoxycarbonylacetate followed by treatment with zinc iodide. This process allows for the introduction of both the ethoxycarbonyl and zinc functionalities onto the phenyl ring. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
3-(Ethoxycarbonyl)phenylzinc iodide finds applications primarily in organic synthesis, particularly in:
Interaction studies involving 3-(Ethoxycarbonyl)phenylzinc iodide often focus on its reactivity with various electrophiles and nucleophiles in cross-coupling reactions. The efficiency of these interactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Research has indicated that the nature of substituents on both the organozinc compound and the electrophile can significantly affect reaction rates and product distributions .
Several compounds exhibit structural similarities to 3-(Ethoxycarbonyl)phenylzinc iodide, particularly other organozinc reagents. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Ethoxycarbonyl)phenylzinc iodide | Similar structure but differs at substitution | Often used for different regioselectivity in reactions |
2-(Ethoxycarbonyl)phenylzinc iodide | Similar but positioned differently on the ring | May exhibit different reactivity patterns |
Phenylzinc iodide | Lacks ethoxycarbonyl group | More straightforward reactivity; less steric hindrance |
The uniqueness of 3-(Ethoxycarbonyl)phenylzinc iodide lies in its specific substitution pattern which influences its reactivity and selectivity in cross-coupling reactions compared to other similar organozinc compounds.
3-(Ethoxycarbonyl)phenylzinc iodide exhibits a distinctive molecular structure characterized by a phenyl ring substituted with an ethoxycarbonyl group at the meta position and bonded to zinc iodide. The compound features a direct carbon-zinc bond that establishes the organometallic character, while the iodide serves as a coordinating anion that influences both stability and reactivity. In its coordination complexes, zinc typically adopts several coordination geometries, commonly octahedral, tetrahedral, and various pentacoordinate geometries, reflecting the structural flexibility attributed to zinc's electronic configuration [Argon]3d¹⁰4s². The filled 3d orbital eliminates ligand field effects, making coordination geometry primarily determined by electrostatic and steric interactions.
The ethoxycarbonyl substituent introduces significant electronic perturbations to the aromatic system through its electron-withdrawing nature. This functional group enhances the electrophilic character of the aromatic ring while simultaneously providing coordination sites for additional metal centers or stabilizing interactions. The carbonyl oxygen and ester linkage create potential chelation opportunities that can influence the compound's reactivity and selectivity in various transformations.
The electronic properties of 3-(Ethoxycarbonyl)phenylzinc iodide are fundamentally influenced by the interplay between the organozinc moiety and the electron-withdrawing ethoxycarbonyl group. Density functional theory calculations on related arylzinc systems have revealed that the presence of electron-withdrawing substituents can weaken the phenyl-zinc bond, potentially enhancing transmetalation rates in catalytic processes. This electronic modification represents a crucial design principle for developing organozinc reagents with tailored reactivity profiles.
The carbon-zinc bond in arylzinc halides typically exhibits partial ionic character due to the electronegativity difference between carbon and zinc. In 3-(Ethoxycarbonyl)phenylzinc iodide, the meta-positioned ethoxycarbonyl group modulates this bond polarity through inductive and resonance effects. Studies comparing different arylzinc reagents have demonstrated that electronic modifications can significantly impact reaction kinetics, with electron-withdrawing groups generally accelerating transmetalation processes.
Property | 3-(Ethoxycarbonyl)phenylzinc iodide | Phenylzinc iodide | 4-(Methoxy)phenylzinc iodide |
---|---|---|---|
Electron density on zinc | Reduced | Moderate | Enhanced |
Transmetalation rate | Enhanced | Baseline | Reduced |
Stability in solution | Moderate | Good | Excellent |
Functional group tolerance | High | Moderate | Moderate |
The stability of 3-(Ethoxycarbonyl)phenylzinc iodide in solution depends critically on solvent choice and the presence of coordinating species. Tetrahydrofuran serves as the preferred solvent for this compound, providing stabilizing coordination to the zinc center while maintaining sufficient reactivity for synthetic applications. The compound is typically supplied as a 0.5 molar solution in tetrahydrofuran, indicating optimized conditions for storage and handling.
Recent investigations into organozinc reagent structure have revealed that the ultimate solution-phase organozinc species can adopt different structural forms depending on preparation method and salt content. Nuclear magnetic resonance spectroscopy studies have identified distinct chemical shift patterns for different organozinc complexes, with diorganozinc species showing distinctive coupling patterns compared to monoorganozinc halides. These structural variations significantly impact downstream reactivity and selectivity in synthetic applications.
The spectroscopic characterization of 3-(Ethoxycarbonyl)phenylzinc iodide employs nuclear magnetic resonance techniques across three distinct nuclei, each providing complementary structural information. The compound exhibits characteristic signatures that confirm its organometallic structure and coordination environment [1] [2].
¹H Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns consistent with the aromatic ester functionality and organozinc coordination. The aromatic protons manifest in the region between 7.0-8.5 parts per million, demonstrating the characteristic deshielding effect of the aromatic ring current [3] [4]. The meta-positioned ethoxycarbonyl substituent creates a complex coupling pattern within this aromatic region, with signals typically observed at approximately 8.0 parts per million for the proton ortho to the ester group, 7.5 parts per million for the meta protons, and 7.4 parts per million for the remaining aromatic positions [1] [5].
The ethoxycarbonyl moiety generates two distinct multipicity patterns in the aliphatic region. The ethyl ester's methylene protons appear as a characteristic quartet centered around 4.4 parts per million, reflecting coupling with the adjacent methyl group [1] [6]. The corresponding methyl protons manifest as a triplet at approximately 1.4 parts per million [6] [7]. These chemical shifts align with typical values for ethyl ester functionality, where the electronegative oxygen atom creates significant deshielding of the adjacent carbon environment.
¹³C Nuclear magnetic resonance spectroscopy provides definitive evidence for the carbonyl functionality and aromatic carbon framework. The ester carbonyl carbon resonates in the characteristic region between 165-170 parts per million, consistent with aromatic ester compounds [6]. The aromatic carbon signals distribute across the 125-140 parts per million range, with the carbon bearing the zinc substituent typically appearing slightly upfield due to the electron-donating nature of the organometallic bond [8] [4].
The ethoxycarbonyl group contributes two additional signals: the methylene carbon at approximately 62 parts per million and the methyl carbon around 14 parts per million [6]. These values correspond closely to those observed in related aromatic ethyl ester systems, confirming the integrity of the ester functionality within the organozinc framework.
⁶⁷Zn Nuclear magnetic resonance presents significant analytical challenges due to the nucleus's unfavorable nuclear magnetic resonance properties. Zinc-67 possesses a nuclear spin of 5/2, natural abundance of only 4.1 percent, and exhibits pronounced quadrupolar relaxation effects that result in broad spectral lines [9]. For organozinc compounds, chemical shifts typically range from 140 to 265 parts per million, with the specific value dependent upon the coordination environment and electronic properties of the ligands [10] [11].
The quadrupolar coupling constants for organozinc species generally fall between 7-26 megahertz, while quadrupolar asymmetry parameters range from 0.2 to 0.95 [10] [12]. These parameters reflect the electric field gradient at the zinc nucleus, which varies significantly with coordination geometry and ligand electronic properties. For 3-(Ethoxycarbonyl)phenylzinc iodide, the expected chemical shift would likely fall in the middle of the reported range, around 200 parts per million, though experimental verification requires specialized high-field nuclear magnetic resonance equipment and extended acquisition times.
The aggregation behavior of organozinc compounds in solution represents a critical aspect of their structural characterization, as these species frequently exist as dynamic equilibria between monomeric and oligomeric forms. Diffusion-ordered spectroscopy provides a powerful tool for investigating these aggregation phenomena by measuring translational diffusion coefficients, which directly correlate with molecular size and shape in solution [13] [14].
Diffusion-ordered spectroscopy operates on the principle that molecular diffusion rates are inversely related to molecular size, as described by the Stokes-Einstein equation [15] [16]. For spherical molecules, the diffusion coefficient decreases proportionally with increasing molecular weight, allowing determination of aggregation states through diffusion measurements. This relationship becomes more complex for organometallic compounds, where solvation effects, coordination dynamics, and aggregation phenomena create additional variables affecting diffusion behavior.
The technique employs pulsed field gradient nuclear magnetic resonance pulse sequences to encode spatial information into nuclear magnetic resonance signals [15]. During the diffusion time period, molecules that migrate from their initial positions experience incomplete refocusing, resulting in signal attenuation proportional to their diffusion coefficient. This methodology enables the construction of two-dimensional spectra correlating chemical shift with diffusion coefficient, effectively separating spectral contributions from different molecular species based on their diffusion properties.
For organozinc compounds in tetrahydrofuran solutions, diffusion-ordered spectroscopy studies have revealed significant aggregation phenomena that depend critically on concentration, temperature, and the presence of coordinating additives [14] [17]. Research on related systems demonstrates that organozinc species undergo considerable aggregation under typical synthetic conditions, with hydrodynamic volumes increasing substantially with concentration [14].
Studies of 4-trifluoromethylphenylzinc iodide in tetrahydrofuran using diffusion-ordered spectroscopy revealed hydrodynamic volumes ranging from 649 to 1704 cubic angstroms as concentration increased, indicating progressive aggregation [14]. The aggregation behavior showed similar trends in both tetrahydrofuran and dimethoxyethane solvents, though slight differences in absolute values suggested solvent-dependent coordination effects [14] [17].
For 3-(Ethoxycarbonyl)phenylzinc iodide, similar aggregation behavior would be anticipated, with the ethoxycarbonyl substituent potentially influencing aggregation through electronic effects or additional coordination interactions. The electron-withdrawing nature of the ester group might reduce the electron density on the aromatic ring, affecting the zinc center's coordination preferences and aggregation tendency.
The choice of solvent significantly influences organozinc aggregation behavior, with coordinating solvents like tetrahydrofuran and dimethoxyethane stabilizing different aggregation states through coordination to zinc centers [14] [17]. Diffusion nuclear magnetic resonance measurements indicate that while both solvents support aggregation, the specific aggregation patterns and stabilities differ due to their distinct coordination capabilities.
Dimethoxyethane's ability to chelate through both oxygen atoms creates more stable zinc-solvent interactions compared to tetrahydrofuran's monodentate coordination [14]. This difference manifests in altered aggregation equilibria and reaction kinetics, as observed in conjugate addition reactions where dimethoxyethane enables uncatalyzed transformations that require elevated temperatures in tetrahydrofuran [14] [17].
The aggregation studies suggest that organozinc compounds exist predominantly as oligomeric species in solution, with the specific degree of aggregation depending on concentration, temperature, and solvent coordination strength. These findings have important implications for understanding the reactive forms of organozinc reagents and optimizing reaction conditions for synthetic applications.
The thermal stability of organozinc compounds represents a critical parameter governing their handling, storage, and synthetic utility. 3-(Ethoxycarbonyl)phenylzinc iodide, like other organozinc species, exhibits limited thermal stability that requires careful consideration in both preparative and analytical contexts [18] [19].
Organozinc thermal decomposition typically proceeds through multiple pathways involving carbon-zinc bond homolysis, beta-hydride elimination, and coordination sphere reorganization [19] [20]. For aromatic organozinc compounds, the initial decomposition often begins around 50-75 degrees Celsius, with complete breakdown occurring by 150-200 degrees Celsius [18] [21].
The decomposition of 3-(Ethoxycarbonyl)phenylzinc iodide likely initiates through carbon-zinc bond cleavage, generating zinc iodide and an ethoxycarbonylphenyl radical. This radical can undergo various subsequent reactions including hydrogen abstraction, dimerization, or further fragmentation depending on the thermal conditions and atmosphere [19]. The presence of the electron-withdrawing ethoxycarbonyl group may stabilize the resulting radical, potentially altering the decomposition kinetics compared to simple arylzinc compounds.
Thermogravimetric analysis of related organozinc compounds reveals characteristic multi-step decomposition patterns [22] [23]. The initial mass loss typically corresponds to solvent departure (tetrahydrofuran in this case), occurring around 80-120 degrees Celsius. Subsequently, organic ligand decomposition begins, often showing multiple distinct stages as different bonds break sequentially.
For zinc carboxylate complexes, studies indicate that thermal decomposition proceeds through carbonyl loss, aromatic fragmentation, and ultimate zinc oxide formation [22]. The decomposition of 3-(Ethoxycarbonyl)phenylzinc iodide would be expected to follow similar patterns, with the ethyl ester group potentially undergoing early elimination through beta-elimination or hydrolysis pathways.
The final decomposition products typically include zinc oxide as the ultimate inorganic residue, along with various organic fragments such as carbon dioxide, water, and hydrocarbon decomposition products [22] [24]. The exact product distribution depends on the decomposition atmosphere, with oxidative conditions favoring complete combustion to carbon dioxide and water, while inert atmospheres promote carbonaceous residue formation.
Kinetic analysis of organozinc thermal decomposition using methods such as the Horowitz-Metzger approach reveals activation energies typically ranging from 25-60 kilojoules per mole for the initial decomposition steps [23]. These relatively low activation energies reflect the labile nature of carbon-zinc bonds, particularly in the presence of coordinating solvents or elevated temperatures.
The decomposition kinetics generally follow first-order behavior with respect to the organozinc concentration, suggesting a unimolecular decomposition mechanism for the rate-determining step [23]. However, the overall process involves multiple competing pathways, creating complex kinetic profiles that depend on temperature, atmosphere, and sample preparation conditions.
For 3-(Ethoxycarbonyl)phenylzinc iodide, the presence of the electron-withdrawing ester group might influence both the activation energy and decomposition pathway distribution. The ester functionality could participate in intramolecular coordination to zinc, potentially stabilizing or destabilizing the organometallic bond depending on the specific coordination geometry adopted.
Several approaches have been developed to enhance organozinc thermal stability, including the use of sterically hindered ligands, coordination of stabilizing additives, and modification of the immediate coordination environment [21] [25]. Bulky substituents can provide kinetic stabilization by impeding intermolecular reactions that accelerate decomposition.
The addition of coordinating bases such as tetrahydrofuran or dimethoxyethane typically enhances thermal stability by saturating the zinc coordination sphere and preventing aggregation-induced decomposition pathways [25]. However, these same coordinating solvents can participate in competing decomposition reactions at elevated temperatures, creating complex stability profiles.
Storage under inert atmosphere at reduced temperatures (typically 2-8 degrees Celsius) represents the standard approach for maintaining organozinc stability [2]. Under these conditions, 3-(Ethoxycarbonyl)phenylzinc iodide solutions can remain stable for weeks to months, though gradual decomposition still occurs and periodic analysis is recommended to verify reagent integrity.
Thermal Stability Parameters | Temperature Range (°C) | Decomposition Products | Kinetic Order |
---|---|---|---|
Initial Solvent Loss | 80-120 | Tetrahydrofuran | First Order |
Organic Decomposition | 120-180 | Ester fragments, aromatics | First Order |
Complete Breakdown | 180-250 | Zinc oxide, carbon dioxide | Mixed Order |
Storage Stability | 2-8 | Minimal decomposition | N/A |